Cas no 2256747-45-0 (2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid)

2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid 化学的及び物理的性質

名前と識別子

-

- [2-FLUORO-6-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID

- 2256747-45-0

- AB71360

- (2-Fluoro-6-(trifluoromethyl)pyridin-4-yl)boronic acid

- 2-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID

- EN300-24219703

- Boronic acid, B-[2-fluoro-6-(trifluoromethyl)-4-pyridinyl]-

- 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid

-

- MDL: MFCD16611329

- インチ: 1S/C6H4BF4NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H

- InChIKey: XLLINGMQDWEGNC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(B(O)O)C=C(N=1)F)(F)F

計算された属性

- せいみつぶんしりょう: 209.0271212g/mol

- どういたいしつりょう: 209.0271212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4Ų

じっけんとくせい

- 密度みつど: 1.52±0.1 g/cm3(Predicted)

- ふってん: 290.8±50.0 °C(Predicted)

- 酸性度係数(pKa): 5.51±0.11(Predicted)

2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24219703-10.0g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 10.0g |

$3500.0 | 2024-06-19 | |

| Enamine | EN300-24219703-5.0g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 5.0g |

$2360.0 | 2024-06-19 | |

| Enamine | EN300-24219703-10g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 10g |

$3500.0 | 2023-09-15 | ||

| Enamine | EN300-24219703-2.5g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 2.5g |

$1594.0 | 2024-06-19 | |

| Enamine | EN300-24219703-0.25g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 0.25g |

$748.0 | 2024-06-19 | |

| Enamine | EN300-24219703-0.05g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 0.05g |

$683.0 | 2024-06-19 | |

| Enamine | EN300-24219703-0.1g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 0.1g |

$715.0 | 2024-06-19 | |

| Enamine | EN300-24219703-0.5g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 0.5g |

$781.0 | 2024-06-19 | |

| Enamine | EN300-24219703-1.0g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 95% | 1.0g |

$813.0 | 2024-06-19 | |

| Enamine | EN300-24219703-1g |

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid |

2256747-45-0 | 1g |

$813.0 | 2023-09-15 |

2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acidに関する追加情報

Introduction to 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid (CAS No. 2256747-45-0)

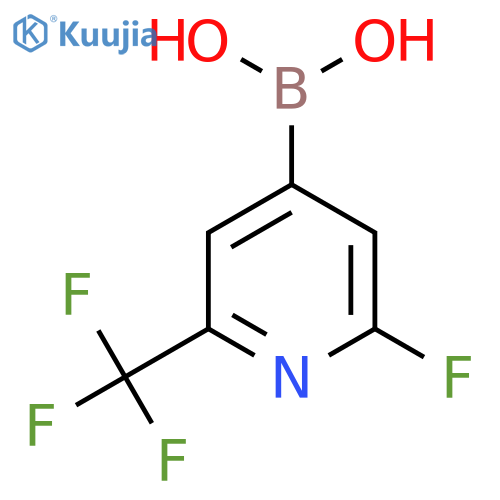

2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid, identified by its Chemical Abstracts Service (CAS) number 2256747-45-0, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is characterized by its fluorinated and trifluoromethyl-substituted pyridine core, which imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.

The structure of 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a trifluoromethyl group. The boronic acid functionality at the 4-position facilitates its use in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are widely employed in the construction of biaryl systems found in many pharmaceuticals. The presence of both fluorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, attributes that are highly desirable in drug design.

In recent years, 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid has been explored in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in several therapeutic areas, including oncology, immunology, and central nervous system disorders. The fluorine atom, in particular, is known to improve binding affinity and reduce metabolic clearance, while the trifluoromethyl group can modulate pharmacokinetic properties such as bioavailability and duration of action.

One of the most compelling applications of 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. By serving as a key intermediate in the construction of kinase inhibitors, this boronic acid derivative contributes to the development of targeted therapies that can selectively inhibit aberrant signaling pathways. Several research groups have reported the use of 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid to synthesize novel kinase inhibitors with improved potency and selectivity.

The utility of 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid extends beyond pharmaceutical applications into materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The fluorinated and trifluoromethyl-substituted pyridine core can influence charge transport properties, making it an attractive building block for developing advanced electronic materials.

Recent advances in synthetic methodologies have further enhanced the accessibility and versatility of 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid. For instance, catalytic asymmetric hydrogenation techniques have been employed to achieve high enantioselectivity in the synthesis of chiral derivatives, expanding their potential use in stereochemistry-dependent applications. Additionally, flow chemistry approaches have enabled scalable and sustainable production processes for this boronic acid derivative.

The role of 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid in medicinal chemistry is also underscored by its incorporation into libraries for high-throughput screening (HTS). Its structural features make it a versatile scaffold for generating diverse compounds with potential therapeutic activity. By leveraging computational chemistry tools, researchers can rapidly identify promising candidates for further optimization.

In conclusion, 2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid (CAS No. 2256747-45-0) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features enable its use in constructing biologically active molecules and advanced materials alike. As research continues to uncover new applications for this boronic acid derivative, its importance in synthetic chemistry is likely to grow even further.

2256747-45-0 (2-fluoro-6-(trifluoromethyl)pyridin-4-ylboronic acid) 関連製品

- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)

- 2228986-44-3(tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)

- 1246817-96-8(3-Methyl Pseudoephedrine)

- 1038279-20-7((2-chlorophenyl)methyl3-(methylsulfanyl)propylamine)

- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)

- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)